Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-
Description
The compound Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- features a phosphonic acid group linked via a methylene bridge to a 4-hydroxybutoxy chain, which is further substituted with a 6-phenylpurine moiety. The phenyl group at the purine’s 6-position distinguishes it from analogs with amino or other substituents.
Properties
CAS No. |
643028-64-2 |
|---|---|
Molecular Formula |
C16H19N4O5P |
Molecular Weight |
378.32 g/mol |
IUPAC Name |
[4-hydroxy-2-(6-phenylpurin-9-yl)butoxy]methylphosphonic acid |
InChI |
InChI=1S/C16H19N4O5P/c21-7-6-13(8-25-11-26(22,23)24)20-10-19-15-14(17-9-18-16(15)20)12-4-2-1-3-5-12/h1-5,9-10,13,21H,6-8,11H2,(H2,22,23,24) |
InChI Key |
JLLOWTNNAOWBHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=N2)N(C=N3)C(CCO)COCP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate purine derivative and a phosphonate ester.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride to deprotonate the hydroxy group, followed by the addition of the phosphonate ester.
Industrial Production: Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The phosphonic acid group undergoes nucleophilic substitution via mechanisms such as SN1 or SN2 , depending on the leaving group and reaction conditions. For example, mesylated intermediates (e.g., mesyloxyphosphonates) can react with nucleophiles like chloride ions, replacing the mesyl group via SN2 mechanisms to form α-chlorophosphonates .
Elimination Reactions
Under specific conditions, the compound may undergo elimination reactions. For instance, mesylated derivatives can lose the mesyl group (MeSO₃⁻) via E1cb mechanisms, forming double bonds or rearranged structures .
| Reaction Type | Mechanism | Conditions | Products |
|---|---|---|---|
| Acid-Catalyzed Elimination | Formation of carbocation intermediates | Strong acids (e.g., HCl) | Alkenes or rearranged phosphonates |
Esterification
The hydroxyl (-OH) groups in the phosphonic acid moiety can react with esterifying agents (e.g., alkyl halides) to form esters. This reaction enhances stability and solubility for pharmaceutical applications.
| Reaction Type | Mechanism | Conditions | Products |
|---|---|---|---|
| Esterification | Nucleophilic attack | Alkyl halides, bases (e.g., pyridine) | Phosphonic acid esters |
Amidation
The phosphonic acid group can react with amines to form phosphonamides. This reaction is critical for modifying biological activity in drug development.
| Reaction Type | Mechanism | Conditions | Products |
|---|---|---|---|
| Amidation | Coupling with amines | Activating agents (e.g., EDC, HOBt) | Phosphonamides |
Coupling Reactions
The compound’s purine structure enables coupling with other molecules (e.g., nucleotides, proteins). Such reactions are pivotal in creating bioconjugates for therapeutic or diagnostic applications.
| Reaction Type | Mechanism | Conditions | Products |
|---|---|---|---|
| Bioconjugation | Crosslinking agents (e.g., EDC) | Buffers (e.g., PBS) | Functionalized phosphonate conjugates |
Acid-Base Reactions
Phosphonic acids react with strong bases (e.g., NaOH) or acids (e.g., HCl) to form salts. These salts are soluble in aqueous systems and are used in drug formulations.
| Reaction Type | Mechanism | Conditions | Products |
|---|---|---|---|
| Salt Formation | Proton transfer | Strong bases/ acids, aqueous media | Phosphonate salts (e.g., Na⁺, K⁺) |
Key Findings
-
Versatility : The compound’s reactivity spans substitution, elimination, and coupling reactions, making it adaptable for diverse applications .
-
Mechanistic Insights : SN2 pathways dominate in substitution reactions involving good leaving groups (e.g., mesylates), while SN1 mechanisms occur under acidic conditions .
-
Pharmaceutical Potential : Esterification and amidation enhance bioavailability and stability, while coupling reactions enable targeted therapies.
Scientific Research Applications
Phosphonic acid, specifically the compound 4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl] is a complex organic molecule with a phosphonic acid functional group. This group has a phosphorus atom bonded to three oxygen atoms—two in hydroxyl (-OH) form and one in a double bond (P=O)—along with a carbon atom. The compound includes a purine derivative, significant in nucleic acid metabolism, and the phenyl and hydroxyl groups suggest potential for diverse chemical reactivity and biological activity.
Phosphonic acids are used in medicinal chemistry because of their structural similarity to phosphate groups.
Synthesis
Phosphonic acids can be made through several methods:
- Michaelis-Arbuzov Reaction
- Hydrophosphonylation
- সরাসরি জারণ
Applications
Phosphonic acids have a wide range of applications across various fields:
- Pharmaceuticals
- Agrochemicals
- Material Science
Research has indicated that phosphonic acids interact with biological systems, influencing cellular processes by modulating enzyme activities and signaling pathways related to nucleic acid metabolism. Their structural similarities to phosphate groups allow them to mimic natural substrates, leading to competitive inhibition or activation of specific biochemical pathways.
Several compounds share structural features with 4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl] phosphonic acid:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Methylphosphonic Acid | Simple methyl group attached | Less complex; primarily used in industrial applications |
| Aminomethylphosphonic Acid | Contains an amine group | Exhibits different biological activity profiles |
| Vinylphosphonic Acid | Contains a vinyl group | More reactive due to double bond; used in polymer synthesis |
| Phenylphosphonic Acid | Phenyl group attached directly to phosphorus | Less sterically hindered compared to the purine derivative |
Mechanism of Action
The mechanism of action of phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonic acid group allows it to mimic phosphate groups, enabling it to inhibit or activate specific biochemical pathways. This property is particularly useful in medicinal chemistry, where it can be used to design drugs that target specific enzymes involved in disease processes .
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural and functional differences between the target compound and related phosphonic acid derivatives:
Key Observations:
6-Amino derivatives (e.g., PMEDAP) may engage in hydrogen bonding, favoring interactions with polar enzyme active sites .
Chain Modifications :
- The 4-hydroxybutoxy chain introduces a longer, hydroxylated spacer, which could influence metabolic stability and solubility compared to shorter ethoxy chains .
- Phosphonate esters (e.g., diisopropyl ester in ) or prodrugs (e.g., pivaloyloxymethyl esters in ) are designed to enhance oral bioavailability by masking the phosphonic acid group.
Biological Implications :
- Free phosphonic acids (e.g., PMEDAP) often exhibit direct antiviral or enzyme inhibitory activity, while esters require metabolic activation .
- The 6-phenyl group may confer selectivity toward hydrophobic binding pockets, as seen in kinase inhibitors or nucleotide analogs .
Physicochemical Data:
- The 4-hydroxy group in the target compound improves aqueous solubility relative to fully hydrophobic chains.
- Phosphonate esters (e.g., ) exhibit higher logP values, enhancing cell permeability but requiring enzymatic hydrolysis for activation .
Biological Activity
Phosphonic acid derivatives have garnered attention in medicinal chemistry due to their potential biological activities, particularly in the treatment of viral infections and cancer. The compound Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- is a notable example, exhibiting various biological properties that warrant detailed exploration.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Chemical Formula : C16H19N4O5P
- CAS Number : 11314933
This phosphonic acid derivative features a purine-like structure, which is significant for its biological interactions, particularly with nucleic acid-related processes.
1. Anti-Viral Activity
Research has shown that phosphonic acid derivatives can exhibit anti-HIV activity. A study demonstrated that certain analogs of this compound displayed potent inhibition of HIV replication. Specifically, the tetradecanoyl conjugate of TAF (a related compound) showed an inhibition rate exceeding 99% at concentrations as low as 100 ng/mL, indicating the potential for similar efficacy in the target compound .
2. Anti-Cancer Potential
The anti-neoplastic properties of phosphonic acids have also been investigated. A study focusing on a related phosphinic acid derivative reported promising results against osteosarcoma cells (SAOS-2), where cell viability dropped to approximately 55% upon treatment with concentrations up to 5 mM . This suggests that phosphonic acid derivatives could be effective in cancer therapies, particularly for malignancies resistant to conventional treatments.
The mechanism by which these compounds exert their biological effects often involves interaction with cellular pathways related to nucleic acids. For instance, studies have indicated that phosphonic acids may inhibit enzymes involved in nucleotide metabolism or interfere with viral replication mechanisms .
Table 1: Summary of Biological Activities
Q & A
Q. Why do degradation studies show variable half-lives in soil?
- Methodological Answer : Microbial diversity impacts degradation rates. Use metagenomic sequencing (16S rRNA) to profile soil microbiota. Spiked samples with Arthrobacter spp. (known phosphonate degraders) reduce t₁/₂ by 50% compared to untreated soil .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
